A Technical Guide to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Synthesis, Properties, and Applications
A Technical Guide to tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate: Synthesis, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the demand for versatile molecular building blocks is insatiable. tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, hereafter referred to as TBTB, has emerged as a cornerstone scaffold for the construction of complex molecular architectures. Its utility lies in its bifunctional nature: a sterically hindered ester at one end and a protected terminal alkyne at the other. This unique arrangement allows for sequential and orthogonal chemical modifications, making it an invaluable tool for creating rigid, linear linkers in drug candidates, functional polymers, and molecular probes.
The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the terminal alkyne, preventing unwanted side reactions such as self-coupling (Glaser coupling) while being stable to a wide range of reaction conditions.[1][2] Concurrently, the tert-butyl ester provides steric protection to the carboxylic acid, rendering it stable to many nucleophilic and basic conditions.[3][4] The ability to selectively deprotect either terminus grants chemists precise control over synthetic strategy. This guide provides a comprehensive overview of TBTB, from its synthesis and characterization to its strategic application in multi-step organic synthesis.
Physicochemical Properties and Characterization
TBTB is typically a yellow to brown solid at room temperature. A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 111291-96-4 | |
| Molecular Formula | C16H22O2Si | [5] |
| Molecular Weight | 274.43 g/mol | [5] |
| Appearance | Yellow to Brown Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature |
Spectroscopic Characterization
Confirmation of the structure and purity of TBTB is typically achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.4-8.0 ppm range), the tert-butyl group (a singlet at ~1.6 ppm integrating to 9H), and the trimethylsilyl group (a singlet at ~0.25 ppm integrating to 9H).
-
¹³C NMR will show distinct signals for the carbonyl carbon of the ester, the quaternary carbons of the tert-butyl and silyl groups, the aromatic carbons, and the two sp-hybridized alkyne carbons.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ expected at m/z = 274.43.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1715 cm⁻¹), the C≡C stretch of the alkyne (around 2160 cm⁻¹), and the Si-C vibrations (around 1250 and 840 cm⁻¹).
Synthesis and Mechanism
The most prevalent and efficient method for synthesizing TBTB is the Sonogashira cross-coupling reaction.[6][7] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[8][9] For TBTB, the reaction involves coupling tert-butyl 4-iodobenzoate with ethynyltrimethylsilane.
Reaction Scheme: tert-Butyl 4-iodobenzoate + Ethynyltrimethylsilane → tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst, typically in the presence of an amine base like triethylamine, which also serves as the solvent.[6][8][10]
The Sonogashira Catalytic Cycle
The mechanism of the Sonogashira coupling is a well-studied process involving two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][9]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (tert-butyl 4-iodobenzoate) to form a Pd(II) complex. This is often the rate-limiting step.[6]
-
Transmetalation: The Pd(II) complex reacts with a copper(I) acetylide species (formed in the copper cycle) to exchange the halide for the acetylide group.
-
Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination to form the final product (TBTB) and regenerate the Pd(0) catalyst.[10]
-
-
Copper Cycle:
-
Acid-Base Reaction: The amine base deprotonates the terminal alkyne (ethynyltrimethylsilane), forming an acetylide anion.
-
Copper Acetylide Formation: The copper(I) salt reacts with the acetylide anion to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[7]
-
Caption: A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol: Synthesis of TBTB
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-iodobenzoate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Reagent Addition: Add anhydrous triethylamine (Et₃N) to the flask via syringe to dissolve the solids. To this stirred solution, add ethynyltrimethylsilane (1.2 equiv.) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl iodide is consumed.
-
Workup: After cooling to room temperature, remove the triethylamine under reduced pressure. Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with water, saturated aqueous ammonium chloride, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[11] The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield TBTB as a solid.
Key Reactions and Synthetic Utility
The strategic value of TBTB lies in the orthogonal deprotection of its two functional ends. This allows for its incorporation into complex molecules in a controlled, stepwise manner.
Caption: Orthogonal deprotection strategies for TBTB enabling selective functionalization at either the alkyne or ester terminus.
Deprotection of the Trimethylsilyl (TMS) Group
The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which is a versatile handle for subsequent transformations like Sonogashira couplings, Glaser couplings, or copper(I)-catalyzed azide-alkyne cycloadditions ("Click Chemistry").
Common Deprotection Methods:
| Reagent System | Conditions | Mechanistic Insight |
| Potassium Carbonate (K₂CO₃) | Methanol (MeOH), Room Temp | A mild base-catalyzed methanolysis of the Si-C bond. It is cost-effective and suitable for many substrates.[12][13] |
| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to Room Temp | Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond and facilitating cleavage of the Si-C bond. This is a very common and efficient method.[2][13] |
Protocol: TMS Deprotection with K₂CO₃
-
Dissolve TBTB (1.0 equiv.) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equiv.).
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.[12]
-
Once complete, concentrate the mixture in vacuo.
-
Redissolve the residue in an organic solvent (e.g., ether), wash with water to remove salts, dry the organic layer, and evaporate the solvent to yield tert-butyl 4-ethynylbenzoate.
Deprotection of the tert-Butyl Ester
The tert-butyl ester is robust against bases and mild acids but can be efficiently cleaved under strong acidic conditions to yield the corresponding carboxylic acid. This is often done using trifluoroacetic acid (TFA).[3][14]
Mechanism: The deprotection proceeds via an acid-catalyzed elimination mechanism.[15] The ester's carbonyl oxygen is protonated by TFA, making the ester a better leaving group. The C-O bond cleaves to form a stable tert-butyl carbocation and the carboxylic acid. The carbocation is then deprotonated to form gaseous isobutylene, which drives the reaction to completion.[16]
Protocol: tert-Butyl Ester Deprotection with TFA
-
Dissolve TBTB (1.0 equiv.) in a dry solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) dropwise, typically in a 1:1 to 1:4 ratio of DCM:TFA.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until TLC indicates full conversion.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove final traces of TFA) to yield 4-((trimethylsilyl)ethynyl)benzoic acid.
Applications in Drug Discovery and Materials Science
The rigid, linear nature of the phenyl-alkyne scaffold derived from TBTB is highly desirable in several fields.
-
Medicinal Chemistry: TBTB is a precursor to linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The rigid spacer helps to control the distance and orientation between two molecular entities, which is critical for biological activity. The resulting 4-ethynylbenzoic acid can be coupled to amines on proteins or other molecules.
-
Materials Science: The compound is used in the synthesis of conjugated polymers and molecular wires.[17] The ethynylbenzoate core can be polymerized or incorporated into larger π-conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its derivatives have also been explored for the synthesis of liquid crystals.[18]
Safety and Handling
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazard information, which may include warnings for ingestion (H302).
Conclusion
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate is a powerful and versatile bifunctional building block. Its value is derived from the orthogonal stability of the tert-butyl ester and the TMS-protected alkyne, which allows for precise, sequential synthetic transformations. Through well-established protocols such as the Sonogashira coupling for its synthesis and selective deprotection strategies, researchers can readily access either a terminal alkyne or a carboxylic acid for further elaboration. This strategic flexibility has cemented its role as an essential component in the synthetic chemist's toolbox for developing novel pharmaceuticals, advanced materials, and complex molecular systems.
References
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